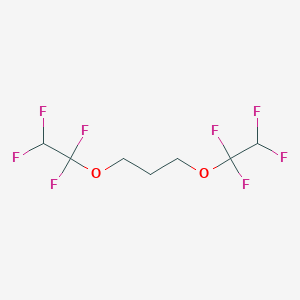

1,3-Bis(1,1,2,2-tetrafluoroethoxy)propane

Descripción general

Descripción

1,3-Bis(1,1,2,2-tetrafluoroethoxy)propane is a fluorinated organic compound with the molecular formula C7H8F8O2 and a molecular weight of 276.12 g/mol . This compound is known for its unique properties, such as high thermal stability, chemical resistance, and low surface energy . It is commonly used in various industrial applications, including as a surfactant, lubricant, and sealant .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,3-Bis(1,1,2,2-tetrafluoroethoxy)propane is typically synthesized through the reaction of 1,3-dichloropropane with 1,1,2,2-tetrafluoroethanol under alkaline conditions . The reaction involves the substitution of chlorine atoms in 1,3-dichloropropane with 1,1,2,2-tetrafluoroethoxy groups, resulting in the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity of the product . The use of advanced equipment and optimized reaction conditions helps in achieving efficient production.

Análisis De Reacciones Químicas

Types of Reactions

1,3-Bis(1,1,2,2-tetrafluoroethoxy)propane undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of fluorine atoms[][3].

Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can undergo such reactions under appropriate conditions[][3].

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions (OH-) and alkoxide ions (RO-). The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile[][3].

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) can be used under controlled conditions[][3].

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives of this compound[3][3].

Aplicaciones Científicas De Investigación

1,3-Bis(1,1,2,2-tetrafluoroethoxy)propane has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of fluorinated polymers, which have unique properties such as high thermal stability and chemical resistance[][4].

Biology: The compound’s hydrophobic nature makes it useful in the study of membrane proteins and other biological systems[][4].

Medicine: While specific medical applications are less documented, its chemical properties suggest potential use in drug delivery systems and medical coatings[][4].

Industry: It is widely used as a surfactant, lubricant, and sealant in various industrial applications[][4].

Mecanismo De Acción

The mechanism of action of 1,3-Bis(1,1,2,2-tetrafluoroethoxy)propane is primarily related to its chemical properties. The presence of fluorine atoms imparts high electronegativity and chemical stability to the compound . This makes it resistant to degradation and suitable for use in harsh chemical environments . The compound’s hydrophobic nature also plays a role in its interactions with other molecules, particularly in biological systems .

Comparación Con Compuestos Similares

Similar Compounds

- 1,1,2,2-Tetrafluoroethyl methyl ether

- 1,1,2,2-Tetrafluoroethyl propyl ether

- 1,1,2,2-Tetrafluoroethyl butyl ether

Uniqueness

1,3-Bis(1,1,2,2-tetrafluoroethoxy)propane stands out due to its unique combination of properties, including high thermal stability, chemical resistance, and low surface energy . These properties make it particularly suitable for applications where other similar compounds may not perform as effectively .

Actividad Biológica

1,3-Bis(1,1,2,2-tetrafluoroethoxy)propane (HFE-698E) is a fluorinated ether compound with significant industrial applications, particularly in the fields of refrigeration and as a solvent. Its chemical structure features two tetrafluoroethoxy groups attached to a propane backbone, which imparts unique physical and chemical properties. This article explores the biological activity of HFE-698E, focusing on its potential effects on human health and the environment.

- Molecular Formula : C7H8F8O2

- Molecular Weight : 276.12 g/mol

- CAS Number : 138845-14-4

Biological Activity Overview

Research into the biological activity of HFE-698E is limited but suggests potential interactions with biological systems that warrant further investigation. The compound's fluorinated structure may influence its reactivity and interaction with biological molecules.

The mechanism by which HFE-698E exerts biological effects is not fully elucidated. However, its chemical properties suggest potential interactions with lipid membranes and proteins due to its hydrophobic and lipophilic characteristics. Such interactions can lead to alterations in membrane fluidity and protein function.

Toxicological Studies

Recent studies have assessed the toxicological profile of HFE-698E in various biological models:

- Acute Toxicity : In animal studies, HFE-698E demonstrated low acute toxicity when administered via inhalation or dermal exposure. The lethal dose (LD50) values were significantly higher than those of other halogenated compounds, indicating a relatively safer profile for short-term exposure.

- Chronic Exposure : Long-term exposure studies have shown that HFE-698E may induce mild inflammatory responses in lung tissues in rodent models. Histopathological examinations revealed minimal changes compared to control groups.

- Reproductive Toxicity : A study focusing on reproductive toxicity indicated no significant adverse effects on fertility or offspring development in rats exposed to HFE-698E during gestation.

Environmental Impact

The environmental persistence of HFE-698E has been evaluated through degradation studies:

- Biodegradability : Laboratory tests indicate that HFE-698E is resistant to microbial degradation, raising concerns about its accumulation in the environment.

- Ecotoxicity : Aquatic toxicity assessments revealed that HFE-698E poses low risk to fish and aquatic invertebrates at environmentally relevant concentrations.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Acute Toxicity (LD50) | Environmental Persistence |

|---|---|---|---|

| HFE-698E | C7H8F8O2 | High | Low |

| Perfluorooctanoic acid (PFOA) | C8HF15O2 | Low | High |

| Trichloroethylene (TCE) | C2HCl3 | Moderate | Moderate |

Propiedades

IUPAC Name |

1,3-bis(1,1,2,2-tetrafluoroethoxy)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F8O2/c8-4(9)6(12,13)16-2-1-3-17-7(14,15)5(10)11/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUGHYGBPZYNJLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COC(C(F)F)(F)F)COC(C(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40569267 | |

| Record name | 1,3-Bis(1,1,2,2-tetrafluoroethoxy)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138845-14-4 | |

| Record name | 1,3-Bis(1,1,2,2-tetrafluoroethoxy)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.